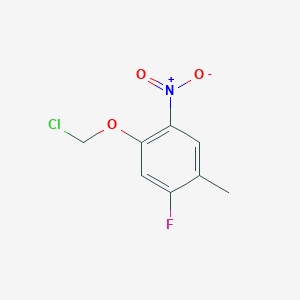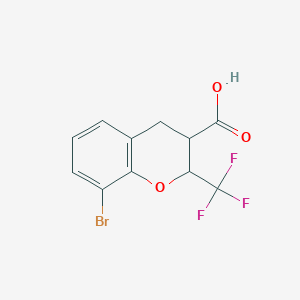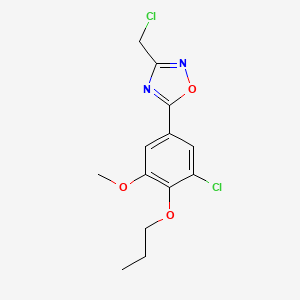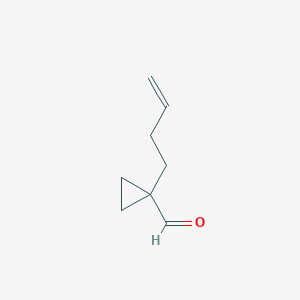
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methyl-2-fluoroanisole to introduce the nitro group, followed by chloromethylation to attach the chloromethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like tin(IV) chloride for chloromethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-aminobenzene.
Oxidation: 1-(Chloromethoxy)-5-fluoro-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include binding to active sites or modifying the structure of biomolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
- 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
- 1-(Chloromethoxy)-5-chloro-4-methyl-2-nitrobenzene
- 1-(Methoxymethoxy)-5-fluoro-4-methyl-2-nitrobenzene
Uniqueness: The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, chloromethoxy) groups on the benzene ring creates a compound with versatile chemical behavior .
Properties
Molecular Formula |
C8H7ClFNO3 |
|---|---|
Molecular Weight |
219.60 g/mol |
IUPAC Name |
1-(chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-5-2-7(11(12)13)8(14-4-9)3-6(5)10/h2-3H,4H2,1H3 |
InChI Key |
RGDZOBLKKQMUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)


![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)

![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)

![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

